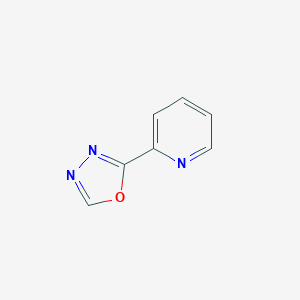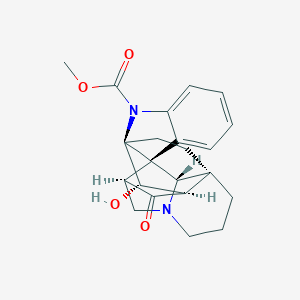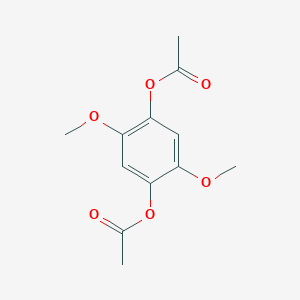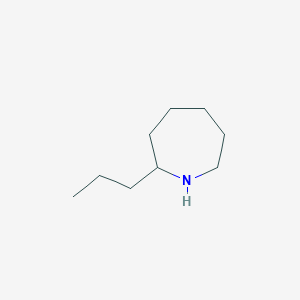
2-(1,3,4-Oxadiazol-2-yl)pyridine
Übersicht
Beschreibung
2-(1,3,4-Oxadiazol-2-yl)pyridine is a heterocyclic compound with the molecular weight of 147.14 . It contains a five-membered ring structure with two nitrogen atoms and one oxygen atom . This compound has been used in various studies due to its potential biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including 2-(1,3,4-Oxadiazol-2-yl)pyridine, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .Molecular Structure Analysis
The molecular structure of 2-(1,3,4-Oxadiazol-2-yl)pyridine is characterized by a pyridine ring attached to a 1,3,4-oxadiazole ring . The InChI code for this compound is 1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H .Physical And Chemical Properties Analysis
The melting point of 2-(1,3,4-Oxadiazol-2-yl)pyridine is between 115-119 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents : Some derivatives of 1,3,4-oxadiazole, like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have shown significant antimicrobial activity, suggesting their potential as antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Cancer Research : Substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include the 2-(1,3,4-Oxadiazol-2-yl)pyridine structure, have been studied for their anticancer properties. These compounds have displayed moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Fungicidal and Pesticide Bioactivity : Pyridine containing 1,3,4-Oxadiazole derivatives are associated with various biological activities like anti-inflammation, antibacter, and pesticide bioactivity. Some synthesized compounds in this category showed good growth inhibition against certain plants (Zhi, 2004).
Organic Light-Emitting Diodes (OLEDs) : Oxadiazole derivatives have been used as bipolar host materials in phosphorescent organic light-emitting diodes. Combining pyridine and oxadiazole groups with a p-type carbazole group, novel bipolar hosts have been developed for blue and green PhOLEDs, showing high efficiency and low turn-on voltage (Wang, Duan, Li, & Yu, 2019).
Coordination Polymers and Magnetic Properties : New coordination polymers based on asymmetric 1,3,4-oxadiazole-containing ligands have been synthesized. These include compounds like 2-(pyridin-3-yl)-5-(quinolin-2-yl)-1,3,4-oxadiazole, which are used to construct porous coordination polymers with interesting magnetic properties (Wu, Pan, Zhang, Jin, & Ma, 2017).
Fluorescence-mode Chemosensors : Some conjugated copolymers based on 2,6-bis(1,3,4-oxadiazol-2-yl)pyridine have been shown to act as fluorescence-mode chemosensors for metal ions like Ni2+ and Fe3+, indicating their potential in chemical sensing applications (Yang, Jeong, & Suh, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSWZGKGWLKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296429 | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,4-Oxadiazol-2-yl)pyridine | |
CAS RN |
13428-22-3 | |
| Record name | NSC109300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
